cypate-[(RGD)4-NH2]1
CAS No.:
Cat. No.: VC14578886
Molecular Formula: C88H120N27O23+
Molecular Weight: 1924.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C88H120N27O23+ |
|---|---|
| Molecular Weight | 1924.1 g/mol |
| IUPAC Name | (2R)-4-[[(2S)-1-[[2-[[(2R)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[3-[2-[(1E,3E,5E,7E)-7-[3-(carboxymethyl)-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]propanoylamino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C88H119N27O23/c1-87(2)61(26-8-6-5-7-9-27-62-88(3,4)74-50-21-13-11-19-48(50)29-31-60(74)115(62)46-72(128)129)114(59-30-28-47-18-10-12-20-49(47)73(59)87)37-32-63(116)106-51(22-14-33-98-83(90)91)76(131)103-43-66(119)109-56(40-70(124)125)80(135)112-53(24-16-35-100-85(94)95)78(133)104-44-67(120)110-57(41-71(126)127)81(136)113-54(25-17-36-101-86(96)97)79(134)105-45-68(121)111-58(82(137)138)38-64(117)107-52(23-15-34-99-84(92)93)77(132)102-42-65(118)108-55(75(89)130)39-69(122)123/h5-13,18-21,26-31,51-58H,14-17,22-25,32-46H2,1-4H3,(H34-,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,116,117,118,119,120,121,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138)/p+1/t51-,52-,53-,54-,55+,56+,57+,58+/m0/s1 |
| Standard InChI Key | GOWQHAYGNUHKIR-SESQYOPQSA-O |
| Isomeric SMILES | CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N)C(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CC(=O)O)C=CC6=CC=CC=C65)(C)C)C |
| Canonical SMILES | CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)N)C(=O)O)C=CC=CC=CC=C4C(C5=C(N4CC(=O)O)C=CC6=CC=CC=C65)(C)C)C |
Introduction
Chemical Structure and Design
Cypate-[(RGD)₄-NH₂]₁ features a dicarboxylic acid-containing cypate core conjugated to four RGD tripeptide sequences via amide bonds. The cypate scaffold provides NIR fluorescence (emission ~775–845 nm), while the RGD motifs mediate specific binding to integrin αvβ3 . The linear arrangement of RGD units on the cypate core enhances multivalent interactions with integrin receptors, improving binding affinity compared to monovalent analogs .
Key Structural Attributes:
-
Cypate Core: A benzoindole-derived carbocyanine dye with two carboxylic acid groups for peptide conjugation .
-
RGD Motifs: Four linear RGD (Arg-Gly-Asp) sequences, each contributing to integrin recognition .
Synthesis and Characterization
The synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by cypate conjugation .
Synthetic Protocol :
-
Peptide Assembly: RGD sequences are built on Rink amide resin using Fmoc-protected amino acids.
-
Cypate Conjugation: The resin-bound peptide reacts with cypate using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
-
Cleavage and Purification: Trifluoroacetic acid (TFA) cleavage releases the compound, which is purified via HPLC.
Yield: 15% for cypate-[(RGD)₄-NH₂]₁, with lower yields attributed to the complexity of multivalent conjugation .
Biological Activity and Mechanism
Integrin Binding Affinity
Cypate-[(RGD)₄-NH₂]₁ exhibits high affinity for αvβ3 integrin, as demonstrated by competitive binding assays using ¹²⁵I-echistatin .
| Compound | IC₅₀ (M) | Reference |
|---|---|---|
| Cyclo(RGDfV) (Control) | 2.87 × 10⁻⁸ | |
| Cypate-[(RGD)₄-NH₂]₁ | 2.59 × 10⁻⁷ | |
| Cypate-[(RGD)₄-NH₂]₂ | 7.96 × 10⁻⁸ |
The monovalent linear tetramer (cypate-[(RGD)₄-NH₂]₁) shows moderate affinity, while divalent analogs (e.g., cypate-[(RGD)₄-NH₂]₂) achieve sub-100 nM IC₅₀ values, highlighting the role of spatial alignment in receptor engagement .
Cellular Internalization
In αvβ3-positive A549 lung carcinoma cells, cypate-[(RGD)₄-NH₂]₁ is internalized via receptor-mediated endocytosis, as visualized by NIR fluorescence microscopy . Blocking studies with cyclo(RGDfV) confirm specificity, reducing uptake by >70% .
In Vivo Optical Imaging
Cypate-[(RGD)₄-NH₂]₁ enables noninvasive tumor visualization in murine xenograft models .
Key Findings :
-
Tumor Retention: Sustained accumulation in A549 tumors for up to 24 hours post-injection.
-
Biodistribution: Primary excretion via renal and hepatic pathways, with minimal nonspecific uptake in muscle or brain tissue.
-
Imaging Contrast: Tumor-to-background ratios of 3.18 ± 0.16 at 4 hours post-injection .
Comparative Analysis with Other RGD Probes
Cypate-[(RGD)₄-NH₂]₁ outperforms smaller RGD constructs (e.g., dimers) in binding affinity and tumor retention but is less potent than octameric analogs .
| Probe | RGD Valency | IC₅₀ (M) | Tumor Uptake (SUV) |
|---|---|---|---|
| Cypate-RGD-NH₂ (Monomer) | 1 | >1 × 10⁻⁶ | 0.8 ± 0.1 |
| Cypate-[(RGD)₂-NH₂]₁ | 2 | 7.3 × 10⁻⁷ | 1.2 ± 0.3 |
| Cypate-[(RGD)₄-NH₂]₁ | 4 | 2.59 × 10⁻⁷ | 2.1 ± 0.4 |
| Cypate-[(RGD)₄-NH₂]₂ | 8 | 7.96 × 10⁻⁸ | 3.6 ± 0.5 |
Applications in Theranostics
Tumor Imaging
Cypate-[(RGD)₄-NH₂]₁’s NIR fluorescence permits real-time visualization of integrin αvβ3 expression in preclinical models, aiding tumor margin delineation and metastatic detection .
Drug Delivery
The compound’s multivalency and targeting capability make it a candidate for conjugating chemotherapeutics, though this application remains exploratory .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume